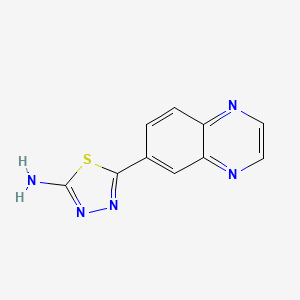
2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a quinoxaline moiety fused with a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole typically involves the reaction of quinoxaline derivatives with thiourea under specific conditions. One common method includes the cyclization of quinoxaline-2-carboxylic acid hydrazide with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of N-substituted thiadiazole derivatives.
科学研究应用
2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
- 2-Amino-5-(3-quinoxalinyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-quinoxalinyl)-1,3,4-thiadiazole
- 2-Amino-5-(5-quinoxalinyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern on the quinoxaline ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, such as enhanced binding affinity to certain molecular targets or improved stability under specific conditions, making it a valuable compound for various applications.
生物活性
2-Amino-5-(6-quinoxalinyl)-1,3,4-thiadiazole is a compound that belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and analgesic properties based on recent research findings.
Antimicrobial Activity
Research has shown that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. Specifically, this compound has demonstrated effectiveness against various bacteria and fungi.
Key Findings:
- Bacterial Activity : Compounds bearing the thiadiazole moiety have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substituents exhibited increased activity against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound also displayed antifungal properties against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus | 32–42 | |
| This compound | E. coli | 40–50 | |
| Derivative X | C. albicans | 24–26 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has shown promising results in inhibiting the growth of cancer cell lines.
Key Findings:
- Cell Line Studies : In vitro studies indicated that this compound effectively inhibited the proliferation of breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The IC50 values for these cell lines were reported as low as 2.32 µg/mL for some derivatives .
- Mechanism of Action : The anticancer activity is attributed to the induction of cell cycle arrest at the G2/M phase and down-regulation of specific markers associated with tumor growth .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism | Reference |
|---|---|---|---|---|
| This compound | MCF-7 | 2.32 | G2/M phase arrest | |
| Derivative Y | HepG2 | 5.36 | Down-regulation of MMP2 |
Anti-inflammatory and Analgesic Properties
In addition to its antimicrobial and anticancer activities, the compound has also been investigated for its anti-inflammatory and analgesic effects.
Key Findings:
- Inflammation Models : Studies have shown that derivatives of thiadiazoles exhibit significant anti-inflammatory activity in various animal models. The mechanism involves inhibition of pro-inflammatory cytokines .
- Analgesic Effects : The analgesic properties have been confirmed through pain models where the compounds significantly reduced pain response compared to controls .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Study on Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against clinical isolates of bacteria. The findings indicated that modifications at specific positions enhanced antibacterial activity significantly.
- Anticancer Evaluation : A comparative study assessed various thiadiazole derivatives against multiple cancer cell lines. Results showed that certain substitutions led to improved potency and selectivity towards cancer cells over normal cells.
属性
分子式 |
C10H7N5S |
|---|---|
分子量 |
229.26 g/mol |
IUPAC 名称 |
5-quinoxalin-6-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H7N5S/c11-10-15-14-9(16-10)6-1-2-7-8(5-6)13-4-3-12-7/h1-5H,(H2,11,15) |
InChI 键 |
KXBUYMUMWUQKDG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CN=C2C=C1C3=NN=C(S3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















